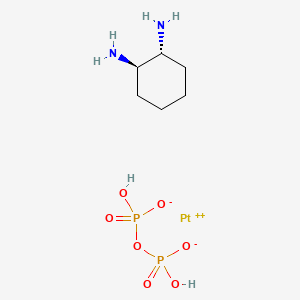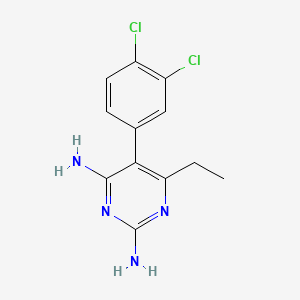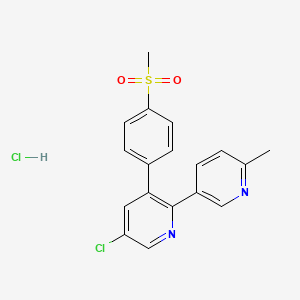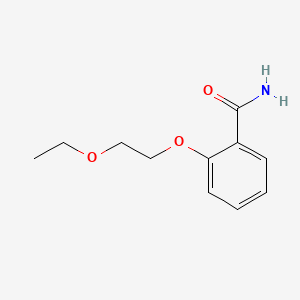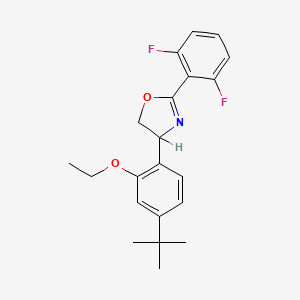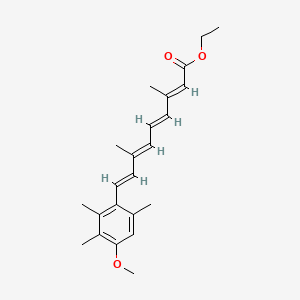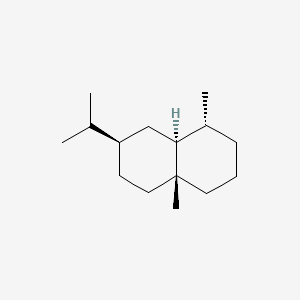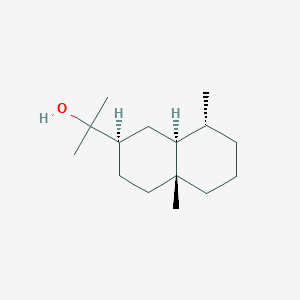
洛沙坦羧酸
描述
E-3174,也称为氯沙坦羧酸,是氯沙坦的活性代谢产物。氯沙坦是一种常用药物,用于治疗高血压和保护肾脏免受糖尿病损害。 E-3174 是一种有效的血管紧张素 II 受体 1 型拮抗剂,这意味着它可以阻断血管紧张素 II 的作用,血管紧张素 II 是一种导致血管收缩的激素 .
科学研究应用
E-3174 具有多种科学研究应用,包括:
化学: 用作血管紧张素 II 受体拮抗剂研究中的参考化合物。
生物学: 研究其对血管平滑肌细胞的影响及其在阻断血管紧张素 II 诱导的反应中的作用.
作用机制
E-3174 通过阻断血管紧张素 II 受体 1 型发挥作用。这阻止了血管紧张素 II 与其受体结合,从而抑制了其血管收缩和醛固酮分泌作用。 涉及的分子靶点包括血管紧张素 II 受体 1 型,受影响的途径包括肾素-血管紧张素-醛固酮系统 .
生化分析
Biochemical Properties
Losartan carboxylic acid plays a significant role in biochemical reactions. It interacts with angiotensin II receptors, blocking the binding of angiotensin II, a potent vasoconstrictor . This interaction reduces vasoconstriction and the secretion of aldosterone, a hormone that regulates salt and water balance .
Cellular Effects
Losartan carboxylic acid impacts various types of cells and cellular processes. It influences cell function by blocking the action of angiotensin II, thereby reducing the constriction of blood vessels and the volume of blood, leading to lower blood pressure . It also impacts cell signaling pathways and gene expression related to vasoconstriction and fluid balance .
Molecular Mechanism
The molecular mechanism of action of Losartan carboxylic acid involves its binding to angiotensin II Type 1 (AT1) receptors in the blood vessels and adrenal gland . This binding prevents the action of angiotensin II, inhibiting vasoconstriction, and aldosterone secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Losartan carboxylic acid have been observed to change over time. It has a half-life of 1.5-2 hours , indicating its stability and degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained blood pressure reduction .
Dosage Effects in Animal Models
In animal models, the effects of Losartan carboxylic acid vary with different dosages. Lower doses effectively reduce blood pressure, while higher doses may lead to more pronounced effects but could potentially cause adverse effects .
Metabolic Pathways
Losartan carboxylic acid is involved in metabolic pathways in the liver, where it is metabolized by cytochrome P450 enzymes like CYP2C9 and CYP3A4 . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Losartan carboxylic acid is transported and distributed within cells and tissues. It is excreted through the kidneys and the bile duct, indicating its interaction with transporters in these organs .
Subcellular Localization
The subcellular localization of Losartan carboxylic acid is primarily within the liver cells where it is metabolized, and in the blood vessels where it exerts its effects . Its activity or function may be influenced by its localization within these cells .
准备方法
合成路线和反应条件
E-3174 的合成涉及氯沙坦的羧化。 氯沙坦主要通过细胞色素 P450 酶(尤其是 CYP2C9)的作用进行生物转化,形成 E-3174 . 反应条件通常涉及使用有机溶剂和特定的温度控制,以确保氯沙坦高效转化为其羧酸形式 .
工业生产方法
E-3174 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效液相色谱 (HPLC) 和质谱 (MS) 来监控和确保化合物的纯度 . 生产方法的设计宗旨是高效、经济实惠,同时保持高标准的质量和安全。
化学反应分析
反应类型
E-3174 会发生几种类型的化学反应,包括:
氧化: E-3174 可以进一步氧化,形成其他代谢产物。
还原: 虽然不太常见,但在特定条件下会发生还原反应。
常用试剂和条件
涉及 E-3174 的反应中常用的试剂包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠。
亲核试剂: 例如氢氧根离子或胺类.
形成的主要产物
相似化合物的比较
类似化合物
与 E-3174 相似的化合物包括其他血管紧张素 II 受体拮抗剂,例如:
- 缬沙坦
- 厄贝沙坦
- 坎地沙坦
- 替米沙坦
独特之处
与母体化合物氯沙坦相比,E-3174 具有高效力和长半衰期,这使其独树一帜。它的效力是氯沙坦的 10 到 40 倍,作用时间更长,使其成为一种高效的降压药。
属性
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154474 | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-92-1 | |
| Record name | Losartan carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losartan carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXP-3174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does losartan carboxylic acid exert its antihypertensive effect?
A1: Losartan carboxylic acid acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ] By blocking the binding of angiotensin II to this receptor, LCA effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. [, ]
Q2: Does losartan carboxylic acid offer any advantages over losartan in terms of potency or efficacy?
A2: Research suggests that LCA is 10-40 times more potent than its parent drug, losartan, in blocking the AT1 receptor. [] This enhanced potency is attributed to LCA's higher binding affinity for the receptor. [] While both losartan and LCA contribute to the overall antihypertensive effect, LCA's greater potency highlights its significant role in achieving therapeutic outcomes.
Q3: How is losartan carboxylic acid metabolized in the body?
A3: Losartan is primarily metabolized to LCA by the cytochrome P450 enzyme CYP2C9 in the liver. [, ] This metabolic conversion is crucial as LCA exhibits a significantly greater potency compared to losartan. []
Q4: What is the significance of the losartan/losartan carboxylic acid metabolic ratio in pharmacokinetic studies?
A4: The losartan/LCA metabolic ratio serves as a phenotypic marker for CYP2C9 activity. [, ] Variations in this ratio between individuals can provide insights into their CYP2C9 genotype and potential differences in losartan metabolism. [, ] This information is valuable for optimizing losartan dosage and predicting potential drug interactions.
Q5: How does food intake affect the pharmacokinetics of losartan carboxylic acid?
A5: Bioequivalence studies of losartan formulations are typically conducted under fasting conditions to standardize drug absorption and minimize variability in pharmacokinetic parameters. [, ] While some studies have explored the impact of food on losartan pharmacokinetics, the provided research primarily focuses on fasting conditions.
Q6: What analytical techniques are commonly employed for the quantification of losartan carboxylic acid in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and tandem mass spectrometry (MS/MS), are widely used for quantifying LCA in plasma and urine. [, , , , , , ] These methods offer high sensitivity, selectivity, and accuracy for measuring LCA concentrations in complex biological matrices.
Q7: What are the advantages of using dried blood spots (DBS) for quantifying antihypertensive drugs like losartan carboxylic acid?
A7: Dried blood spots (DBSs) offer several advantages for quantifying antihypertensive drugs, including LCA. [] DBS sampling is minimally invasive, requiring only a small volume of blood, which is advantageous for patient compliance, especially in pediatric populations. [] Additionally, DBS samples are easily stored and transported, making them suitable for large-scale studies and resource-limited settings. []
Q8: Have there been attempts to enhance the delivery of losartan carboxylic acid to the brain for potential therapeutic applications in neurodegenerative diseases?
A8: Yes, researchers have explored strategies to improve the brain delivery of LCA for potential applications in neurodegenerative diseases like Parkinson's. [, ] One approach involves conjugating LCA to ascorbic acid, aiming to utilize ascorbate transporters to facilitate LCA transport across the blood-brain barrier. [] This targeted delivery strategy holds promise for enhancing LCA's therapeutic efficacy in treating neurological disorders.
Q9: Are there any known herb-drug interactions between Shengmai Injection (SMI) and losartan?
A9: Research indicates that SMI, a traditional Chinese medicine, can influence the pharmacokinetics of losartan, potentially increasing its exposure and therapeutic effects. [] SMI has been shown to inhibit the activity of CYP3A4 and CYP2C9, the primary enzymes involved in losartan metabolism, leading to higher plasma concentrations of losartan. [] This interaction highlights the importance of considering potential herb-drug interactions when using losartan concurrently with herbal medicines.
Q10: How is the safety profile of losartan carboxylic acid evaluated in preclinical studies?
A10: Preclinical studies assessing the safety profile of pharmaceutical compounds like LCA often involve evaluating their effects on various cytochrome P450 (CYP) enzymes responsible for drug metabolism. [, , ] By assessing the impact of LCA on the activity of key CYP enzymes, researchers can gain insights into its potential for drug interactions and safety concerns.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



